REACTION_CXSMILES
|
C([NH:4]C(C)C)(C)C.C([Li])CCC.CCCCCC.[O:19]1[C:27]2[CH:26]=[CH:25][N:24]=[CH:23][C:22]=2[CH:21]=[CH:20]1.O.O.O.C([O-])(=O)C.[Na+].N[O:37][S:38]([OH:41])(=O)=O>O1CCCC1>[S:38]([C:20]1[O:19][C:27]2[CH:26]=[CH:25][N:24]=[CH:23][C:22]=2[CH:21]=1)(=[O:41])(=[O:37])[NH2:4] |f:4.5.6.7.8|
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Name
|
|
Quantity
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16.2 mL
|
Type
|
reactant
|
Smiles
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C(C)(C)NC(C)C
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Name
|
|
Quantity
|
115 mL
|
Type
|
solvent
|
Smiles
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O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
75.3 mL
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Type
|
reactant
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
11.74 g
|
Type
|
reactant
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Smiles
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O1C=CC=2C=NC=CC21
|
Name
|
|
Quantity
|
70 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
61 g
|
Type
|
reactant
|
Smiles
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O.O.O.C(C)(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
18 g
|
Type
|
reactant
|
Smiles
|
NOS(=O)(=O)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-70 °C
|
Type
|
CUSTOM
|
Details
|
With vigorous stirring the gummy precipitate
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
formed a salmon-colored powder
|
Type
|
WAIT
|
Details
|
After one hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
sulfur dioxide gas was bubbled over the surface
|
Type
|
TEMPERATURE
|
Details
|
with gradual warming to room temperature
|
Type
|
ADDITION
|
Details
|
The suspension was diluted with diethyl ether (200 ml)
|
Type
|
FILTRATION
|
Details
|
the precipitate was collected by filtration
|
Type
|
DISSOLUTION
|
Details
|
This crude lithium sulfinate intermediate (29.1 g) was dissolved in water (200 ml)
|
Type
|
STIRRING
|
Details
|
The solution was stirred for 18 hours as the product
|
Duration
|
18 h
|
Type
|
CUSTOM
|
Details
|
slowly precipitated
|
Type
|
FILTRATION
|
Details
|
The precipitated product was collected by filtration
|
Type
|
DISSOLUTION
|
Details
|
redissolved in ethyl acetate/methanol
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered through a pad of charcoal
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
S(N)(=O)(=O)C1=CC=2C=NC=CC2O1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8 g | |
YIELD: PERCENTYIELD | 41% | |
YIELD: CALCULATEDPERCENTYIELD | 40.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |